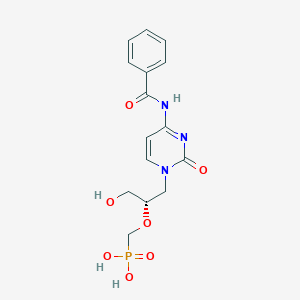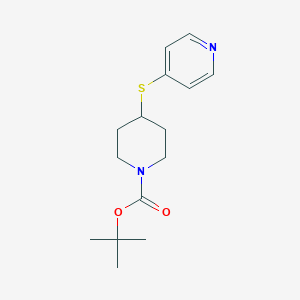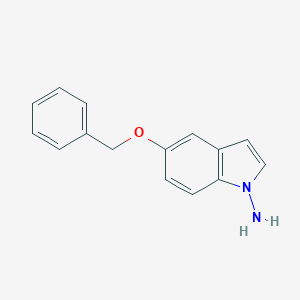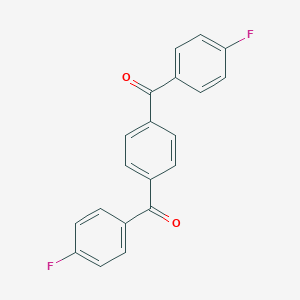
1,4-Bis(4-fluorobenzoyl)benzene
Vue d'ensemble
Description
1,4-Bis(4-fluorobenzoyl)benzene is a monomer that belongs to the class of aromatic compounds . It has been shown to be a nucleophilic compound .
Synthesis Analysis
The synthesis of 1,4-Bis(4-fluorobenzoyl)benzene involves reacting terephthaloyl chloride with fluorbenzol in the presence of aluminium chloride or aluminium bromide . The process is characterized by adding aluminium chloride or aluminium bromide in metered quantities to a mixture of terephthaloyl chloride and fluorbenzol at temperatures of approximately 25°C to approximately 68°C .Molecular Structure Analysis
The molecular formula of 1,4-Bis(4-fluorobenzoyl)benzene is C20H12F2O2 . Its molecular weight is 322.30 .Chemical Reactions Analysis
1,4-Bis(4-fluorobenzoyl)benzene reacts with aluminium chloride to form an adduct .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Bis(4-fluorobenzoyl)benzene include a molecular weight of 322.30 and a density of 1.268 .Applications De Recherche Scientifique
Application in Liquid Crystal Displays
- Scientific Field : Material Science
- Summary of the Application : 1,4-Bis(4-fluorobenzoyl)benzene and its derivatives have been used in the synthesis of blue phase liquid crystal compositions . These compositions are crucial for the development of liquid crystal displays (LCDs), which are widely used in mobiles, notebook computers, flat panel desktop monitors, and LCD televisions .
- Methods of Application : The effects of different substituents on properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy have been well investigated . Some of these derivatives have been applied as the crucial compositions to constitute a liquid crystal mixture .
- Results or Outcomes : With the addition of the chiral dopant to the obtained liquid crystal mixture, blue phase liquid crystal with a blue phase temperature range of 8 °C has been achieved .
Application in High Performance Plastics
- Scientific Field : Polymer Chemistry
- Summary of the Application : 1,4-Bis(4-fluorobenzoyl)benzene is a useful starting material for the preparation of high performance plastics .
- Methods of Application : It is used in the synthesis of polyether ketosulfones, polyether ketones or laminated materials .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Polymeric Interlayer Dielectric Materials
- Scientific Field : Electronics
- Summary of the Application : Fluorinated naphthalene-based poly (arylene ether ketone)s, prepared from novel fluorinated naphthalene-based bisphenol monomers, have been used in integrated circuit technology .
- Methods of Application : The polymers exhibited excellent thermal stability, with glass transition temperatures (Tg) above 167 °C, and decomposition temperatures at 5% (Td5) above 528 °C under nitrogen .
- Results or Outcomes : The poly (arylene ether ketone)s with 1-(3,5-ditrifluoromethylbenzoyl) exhibited the lowest dielectric constant at 1 MHz and water uptake which were 2.57 and 0.31%, respectively .
Application in Synthesis of Sulfonated Poly (Aryl Ether Ketone)s
- Scientific Field : Polymer Chemistry
- Summary of the Application : 1,4-Bis(4-fluorobenzoyl)benzene has been used for the synthesis of sulfonated poly (aryl ether ketone)s (SPAEK) copolymers .
- Methods of Application : The synthesis involves aromatic nucleophilic polycondensation .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Synthesis of Fluorenyl-containing Sulfonated Poly (Aryl Ether Ether Ketone Ketone)s
- Scientific Field : Polymer Chemistry
- Summary of the Application : 1,4-Bis(4-fluorobenzoyl)benzene may be employed as an activated nonsulfonated difluoro-monomer for the synthesis of fluorenyl-containing sulfonated poly (aryl ether ether ketone ketone)s .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Improved Process for the Preparation of 1,4-Bis(4-fluorobenzoyl)benzene
- Scientific Field : Organic Chemistry
- .
- Methods of Application : The process involves the reaction of terephthaloyl chloride with fluorobenzene while metering in aluminum chloride or aluminum bromide at reaction temperatures below 70°C .
- .
Application in Synthesis of Polyether Ketosulfones
- Scientific Field : Polymer Chemistry
- Summary of the Application : 1,4-Bis(4-fluorobenzoyl)benzene is a useful starting material for the preparation of high performance plastics, such as polyether ketosulfones .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Synthesis of Polyether Ketones
- Scientific Field : Polymer Chemistry
- Summary of the Application : 1,4-Bis(4-fluorobenzoyl)benzene is a useful starting material for the preparation of high performance plastics, such as polyether ketones .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Synthesis of Laminated Materials
- Scientific Field : Material Science
- Summary of the Application : 1,4-Bis(4-fluorobenzoyl)benzene is a useful starting material for the preparation of high performance plastics, such as laminated materials .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Orientations Futures
1,4-Bis(4-fluorobenzoyl)benzene is a useful starting material for the preparation of high-performance plastics, such as polyether ketosulfones and polyether ketones . It has great importance as a catalyst for the preparation of 1,4-bis(4-fluorobenzoyl)benzene from fluorobenzene and terephthaloyl chloride .
Propriétés
IUPAC Name |
[4-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJNTLUXOZPFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600717 | |
| Record name | [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-fluorobenzoyl)benzene | |
CAS RN |
68418-51-9 | |
| Record name | 1,1′-(1,4-Phenylene)bis[1-(4-fluorophenyl)methanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68418-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4'-Bis(4-fluorobenzoyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068418519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

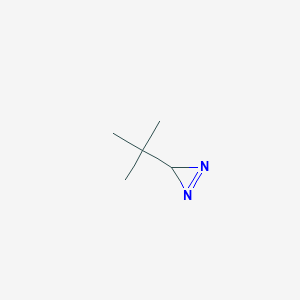
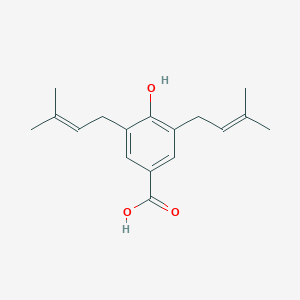
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
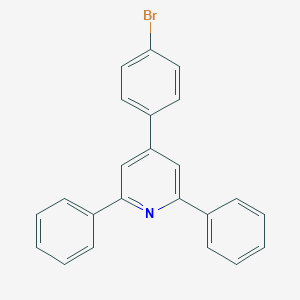
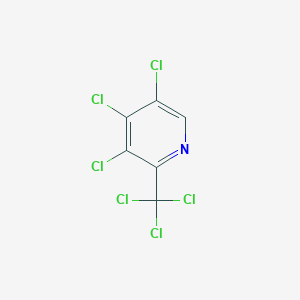
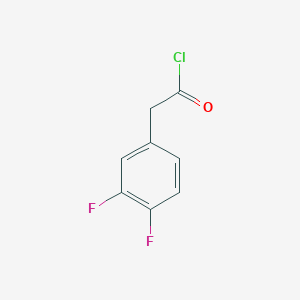
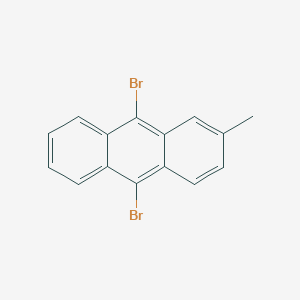
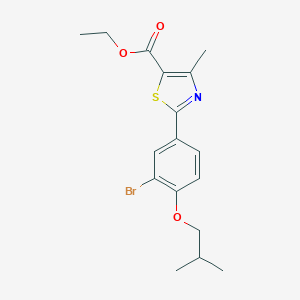
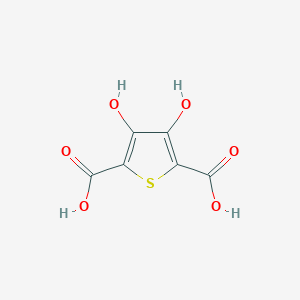
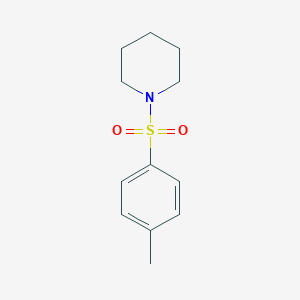
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)
